Proparacaine

Descripción general

Descripción

La proparacaína es un fármaco anestésico tópico que pertenece al grupo de los ésteres de amino. Se utiliza principalmente en la práctica oftalmológica para proporcionar anestesia local para diversos procedimientos oculares. La proparacaína se encuentra comúnmente en soluciones oftálmicas a una concentración del 0,5% como sal de clorhidrato .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La proparacaína se sintetiza a través de una serie de reacciones químicas. La ruta sintética principal implica la esterificación del ácido 3-amino-4-propoxibenzoico con 2-(dietilamino)etanol. Esta reacción se lleva a cabo normalmente en presencia de un agente deshidratante como el cloruro de tionilo o el tricloruro de fósforo para facilitar la formación del enlace éster .

Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de proparacaína implica el mismo proceso de esterificación pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. La proparacaína resultante se convierte entonces a su forma de sal de clorhidrato para su uso en soluciones oftálmicas .

Análisis De Reacciones Químicas

Tipos de reacciones: La proparacaína sufre diversas reacciones químicas, entre ellas:

Hidrólisis: La proparacaína puede hidrolizarse en presencia de agua o ácidos acuosos para producir ácido 3-amino-4-propoxibenzoico y 2-(dietilamino)etanol.

Oxidación: La proparacaína puede sufrir reacciones de oxidación, aunque estas son menos comunes en los escenarios de uso típicos.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua como disolvente.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos formados:

Hidrólisis: Ácido 3-amino-4-propoxibenzoico y 2-(dietilamino)etanol.

Oxidación: Derivados oxidados de la proparacaína.

Sustitución: Derivados sustituidos de la proparacaína dependiendo de los reactivos utilizados.

4. Aplicaciones de la investigación científica

La proparacaína tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de hidrólisis de ésteres y propiedades anestésicas locales.

Biología: Se emplea en la investigación que implica la conducción nerviosa y la permeabilidad de las membranas.

Medicina: Ampliamente utilizada en oftalmología para procedimientos como la tonometría, la extracción de cuerpos extraños y el raspado conjuntival.

Industria: Se utiliza en la formulación de soluciones oftálmicas y otras preparaciones farmacéuticas

Aplicaciones Científicas De Investigación

Proparacaine is a topical anesthetic commonly used in ophthalmology but is also being investigated for other potential applications. It functions by inhibiting ionic fluxes required for nerve impulse initiation and conduction by stabilizing the neuronal membrane. This compound binds to or antagonizes voltage-gated sodium channels .

Ophthalmic Anesthesia

This compound hydrochloride is typically found in ophthalmic solutions at a 0.5% concentration and is used as a local anesthetic for the eye . It is indicated for use as a topical anesthetic in ophthalmology .

Corneal Injuries

Dilute this compound has been shown to effectively reduce pain associated with acute corneal injuries . A study using 0.05% this compound administered as 2-4 drops as needed over 7 days, was found to be efficacious for pain reduction without complications or delayed wound healing . this compound has been shown to provide significantly better pain reduction than a placebo .

Cataract Surgery

this compound is used to prevent pain signaling during cataract surgery by blocking voltage-gated sodium channels on neuronal membranes . Further research is recommended to avoid adverse effects when used in conjunction with combination agents .

Epilepsy Treatment

This compound hydrochloride (PPC-HCl) has demonstrated a robust antiepileptic effect in mice with pilocarpine-induced epilepsy . Chronic treatment with PPC-HCl totally terminated spontaneous recurrent seizure occurrence without significant toxicity in mice . A liposome encapsulation strategy can alleviate potential cardiotoxicity . A liposomal hydrogel formulation of this compound could be developed as a transdermal patch for treating epilepsy, avoiding the severe toxicity seen after chronic treatment with current antiepileptic drugs .

Adverse Effects and Considerations

Prolonged topical application of anesthetic agents can result in inhibition of mitosis and cellular migration and cause severe toxic keratopathy .

Corneal Damage

Topical this compound abuse can lead to severe toxic keratopathy . A case study reported a patient who developed keratolysis and corneal perforation after repeated this compound use, ultimately requiring evisceration of the eye . Another case report describes a patient with this compound-associated keratopathy that necessitated bilateral penetrating keratoplasties with bi-layer corneal calcific infiltrates caused by this compound abuse .

Cellular Proliferation and Migration

In vitro studies have shown that regular and diluted this compound can decrease cellular viability of human corneal stromal fibroblast cells (hCSFs), with regular this compound having a more significant impact . Regular this compound treatment demonstrated remarkably reduced cellular migration in both active and inactive wound healing states .

Mecanismo De Acción

La proparacaína ejerce sus efectos estabilizando la membrana neuronal e inhibiendo los flujos iónicos necesarios para la iniciación y conducción de los impulsos nerviosos. Específicamente, la proparacaína se une y antagoniza la función de los canales de sodio activados por voltaje. Esta acción limita la permeabilidad de los iones sodio a través de la capa lipídica de la membrana de la célula nerviosa, evitando la generación de potenciales de acción y proporcionando así anestesia local .

Compuestos similares:

Proxymetacaína: Otro anestésico tópico del grupo de los ésteres de amino, utilizado de forma similar en la práctica oftalmológica.

Tetracaína: Un anestésico local más potente que se utiliza en diversos procedimientos médicos.

Comparación:

Proparacaína frente a Proxymetacaína: Ambos compuestos se utilizan como anestésicos tópicos en oftalmología, pero la proparacaína suele ser preferible debido a su rápida aparición y su menor duración de acción.

Proparacaína frente a Tetracaína: La tetracaína es más potente y tiene una duración de acción más prolongada que la proparacaína, lo que la hace adecuada para procedimientos más extensos.

Proparacaína frente a Lidocaína: La lidocaína tiene una gama más amplia de aplicaciones más allá de la oftalmología, incluyendo procedimientos dentales y quirúrgicos menores.

Las propiedades únicas de la proparacaína, como su rápida aparición y su uso específico en oftalmología, la convierten en un compuesto valioso en la práctica médica.

Comparación Con Compuestos Similares

Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.

Tetracaine: A more potent local anesthetic used in various medical procedures.

Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.

Comparison:

Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but this compound is often preferred due to its rapid onset and shorter duration of action.

This compound vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to this compound, making it suitable for more extensive procedures.

This compound vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.

This compound’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.

Actividad Biológica

Proparacaine is a local anesthetic widely used in ophthalmology for procedures requiring corneal anesthesia. Its biological activity is primarily characterized by its mechanism of action, pharmacokinetics, and effects on cellular functions, particularly in the cornea. This article delves into the detailed aspects of this compound's biological activity, supported by research findings, data tables, and case studies.

This compound exerts its anesthetic effects by stabilizing neuronal membranes and inhibiting sodium ion permeability through voltage-gated sodium channels. This inhibition prevents the initiation and conduction of nerve impulses, effectively blocking pain signals from the cornea to the brain. Specifically, this compound interacts with sodium channel protein type 10 subunit alpha (SCN10A), which plays a crucial role in mediating voltage-dependent sodium ion permeability in excitable tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and elimination characteristics. However, specific details regarding its absorption rates and half-life are not well-documented. This compound is primarily metabolized in plasma and exhibits variable protein binding properties .

Effects on Corneal Healing

Research indicates that this compound can negatively impact corneal wound healing. A study comparing regular (0.5%) and diluted (0.05%) this compound demonstrated that both formulations significantly impaired corneal epithelial recovery in vitro and in vivo. The effects were time-dependent, with regular this compound showing more pronounced negative outcomes when used alongside antibiotics .

Table 1: Cellular Proliferation Rates Post-Treatment

| Treatment Type | 6 hours (%) | 24 hours (%) | 48 hours (%) | 72 hours (%) |

|---|---|---|---|---|

| Control | 100 | 100 | 100 | 100 |

| Regular this compound | 88.7 | 65.7 | 51.3 | 30.1 |

| Regular + Antibiotics | 78.3 | 58.3 | 42.7 | 21.3 |

| Diluted this compound | 92.7 | 82.7 | 58.3 | 50.1 |

| Diluted + Antibiotics | 85.5 | 75.5 | 51.1 | 45.7 |

This table illustrates the significant reduction in cellular proliferation rates among human corneal stromal fibroblast cells treated with regular this compound compared to controls .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against common ocular pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. In one study, it was found to reduce culture-positive eyes significantly when compared to a control solution without active ingredients . The minimum inhibitory concentrations (MICs) for this compound against various isolates were reported as follows:

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Pathogen | MIC (mol/mL) |

|---|---|

| S. epidermidis | 1.32 to 5.3 × |

| VGS | 4.25 × |

| S. aureus | Inhibited at 1250 μg/mL |

| Pseudomonas aeruginosa | Inhibited at 2500 μg/mL |

These findings indicate that while this compound has some antimicrobial activity, its efficacy varies across different pathogens .

Case Studies

One notable case involved a patient who misused topical this compound over an extended period, leading to severe toxic keratopathy and eventual evisceration of the eye due to corneal perforation . This highlights the potential risks associated with inappropriate use of local anesthetics.

Propiedades

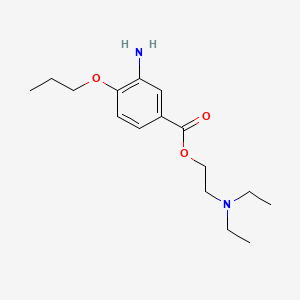

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLANYCVBBTKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5875-06-9 (mono-hydrochloride) | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198146 | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.39e+00 g/L | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

499-67-2 | |

| Record name | Proparacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183.3 °C, 182 - 183.3 °C | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does proparacaine exert its anesthetic effect?

A1: this compound functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.

Q2: Are there any downstream effects of this compound on corneal cells?

A2: Yes, research suggests that this compound can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.

Q3: What is the molecular formula and weight of this compound hydrochloride?

A3: The molecular formula of this compound hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]

Q4: Can this compound be stored at room temperature?

A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.

Q5: Does this compound interact with common ophthalmic solutions used during procedures?

A5: Research suggests potential interactions. For instance, one study found that using this compound in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.

Q6: Does this compound impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?

A9: Yes, studies have shown that using this compound for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.

Q7: How does the duration of action of this compound differ across species?

A10: The duration of action of this compound can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from this compound is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using this compound.

Q8: What are the potential adverse effects of this compound on the eye?

A11: While generally safe for short-term use, prolonged or excessive use of this compound can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.

Q9: Are there any known allergic reactions to this compound?

A12: Yes, allergic contact dermatitis to this compound has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to this compound may also experience allergic reactions to tetracaine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.